

Application Notes and Protocols for SR1555 Hydrochloride in In Vitro Assays

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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B610962

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Introduction

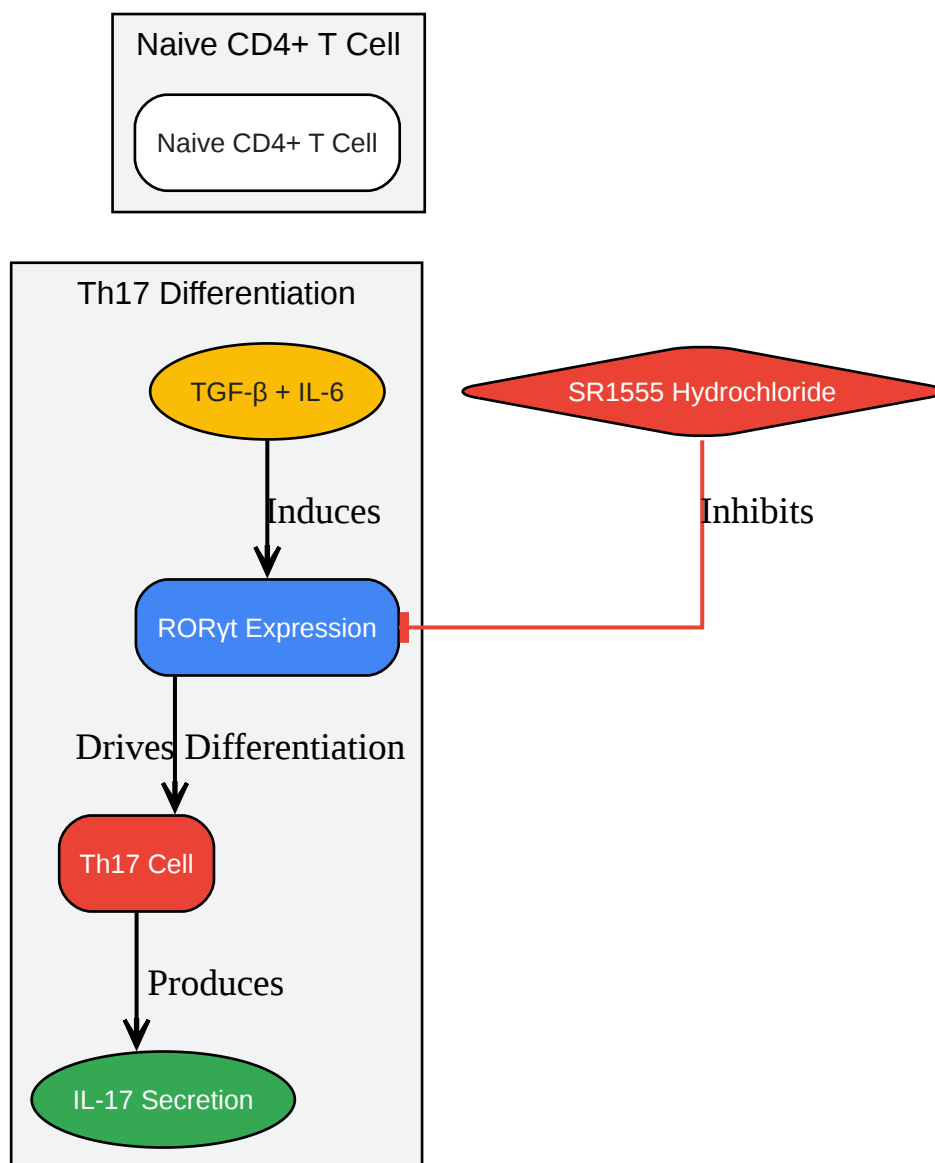
SR1555 hydrochloride is a potent and specific inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR γ t). ROR γ t is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).^{[1][2][3]} Th17 cells and IL-17 are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, **SR1555 hydrochloride** presents a valuable tool for studying Th17-mediated immune responses and as a potential therapeutic candidate for these conditions.

These application notes provide detailed protocols for in vitro assays to characterize the activity of **SR1555 hydrochloride**, focusing on its effects on Th17 cell differentiation, cytokine production, and gene expression.

Mechanism of Action

SR1555 hydrochloride acts as an inverse agonist of ROR γ t, meaning it binds to the receptor and reduces its basal transcriptional activity. This leads to the recruitment of corepressors and the inhibition of coactivator binding, ultimately suppressing the expression of ROR γ t target genes, including IL17a and IL17f. By inhibiting ROR γ t, **SR1555 hydrochloride** effectively blocks the differentiation of naive CD4⁺ T cells into pathogenic Th17 cells and reduces the secretion of IL-17.^{[1][2]}

Signaling Pathway



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Caption: **SR1555 hydrochloride** inhibits RORγt-mediated Th17 differentiation.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro assays with **SR1555 hydrochloride**.

Table 1: Potency of **SR1555 Hydrochloride**

Parameter	Species	Value	Reference
IC50 (RORyt)	Human	1 μ M	[4]

Table 2: Effect of **SR1555 Hydrochloride** on IL-17A Secretion by Differentiated Th17 Cells

SR1555 Concentration (μ M)	IL-17A Concentration (pg/mL) (Mean \pm SD)	% Inhibition
0 (Vehicle Control)	1500 \pm 150	0%
0.1	1200 \pm 120	20%
1	750 \pm 80	50%
10	300 \pm 45	80%

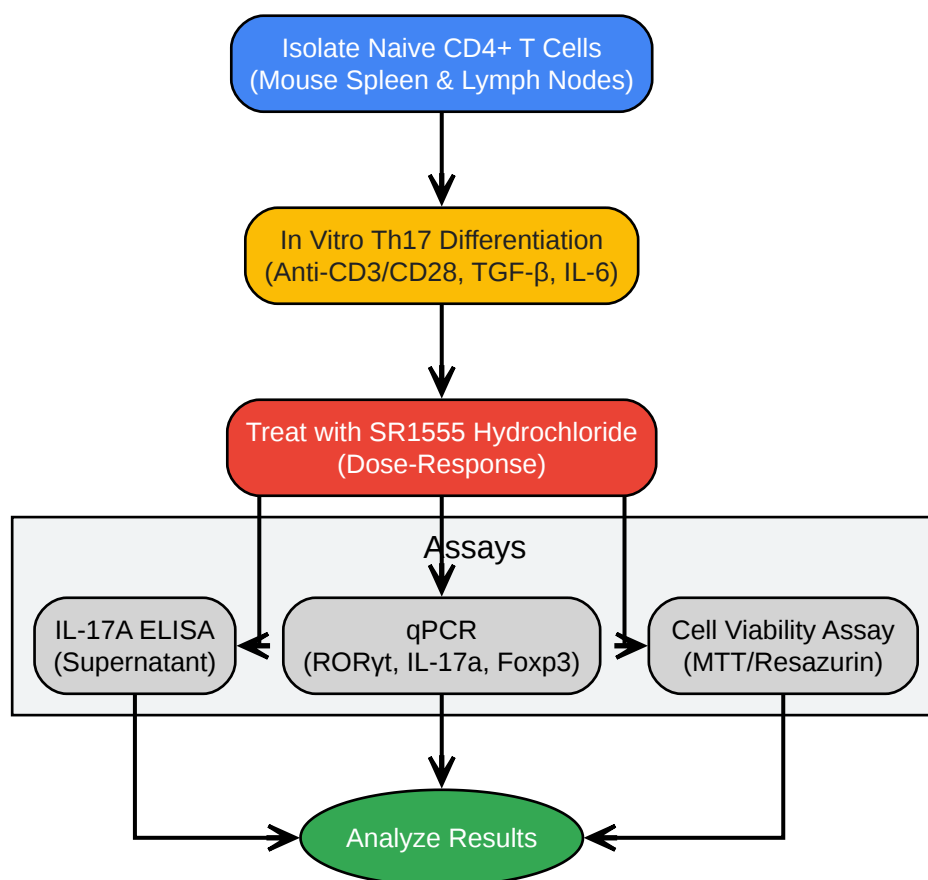
Table 3: Effect of **SR1555 Hydrochloride** on Gene Expression in Differentiating Th17 Cells (Fold Change vs. Vehicle Control)

Gene	SR1555 (10 μ M)
Rorc (RORyt)	\downarrow (~70% decrease)
Il17a	\downarrow (>70% decrease)
Foxp3	\uparrow (~2-fold increase)

Note: The data in Tables 2 and 3 are representative and may vary depending on experimental conditions.[4]

Experimental Protocols

Experimental Workflow



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Caption: Workflow for in vitro evaluation of **SR1555 hydrochloride**.

Protocol 1: In Vitro Differentiation of Mouse Th17 Cells and Treatment with SR1555 Hydrochloride

1.1. Isolation of Naive CD4+ T Cells

- Harvest spleens and lymph nodes from C57BL/6 mice.
- Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
- Isolate naive CD4+ T cells (CD4+CD62L+CD44-) using a commercially available magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Assess purity by flow cytometry; purity should be >95%.

1.2. Th17 Cell Differentiation and SR1555 Treatment

- Coat a 96-well flat-bottom plate with anti-mouse CD3 ϵ antibody (1 μ g/mL in PBS) overnight at 4°C.
- Wash the plate twice with sterile PBS.
- Seed naive CD4 $^{+}$ T cells at a density of 1×10^5 cells/well in 200 μ L of complete RPMI-1640 medium.
- Add the Th17 polarizing cytokine cocktail:
 - Soluble anti-mouse CD28 antibody (2 μ g/mL)
 - Recombinant mouse TGF- β 1 (2 ng/mL)
 - Recombinant mouse IL-6 (20 ng/mL)
 - Anti-mouse IFN- γ antibody (10 μ g/mL)
 - Anti-mouse IL-4 antibody (10 μ g/mL)
- Prepare a stock solution of **SR1555 hydrochloride** in DMSO.
- Add **SR1555 hydrochloride** to the appropriate wells to achieve final concentrations ranging from 0.1 μ M to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **SR1555 hydrochloride** concentration.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 days.

Protocol 2: Measurement of IL-17A Secretion by ELISA

- After the 3-4 day incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
- Carefully collect the cell culture supernatants.
- Quantify the concentration of IL-17A in the supernatants using a commercially available mouse IL-17A ELISA kit, following the manufacturer's protocol.

- Calculate the percentage inhibition of IL-17A secretion for each concentration of **SR1555 hydrochloride** relative to the vehicle control.

Protocol 3: Gene Expression Analysis by qPCR

- After collecting the supernatants, lyse the cells remaining in the wells and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using a SYBR Green-based master mix and the following validated mouse-specific primers:

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')
Rorc (ROR γ t)	GTGGAGTTTGCCAAGCGG CTTT	CCTGCACATTCTGACTAGG ACG
Il17a	CCTGGTTGTGAGAAGGTCT TCG	TGCTCCAGAGACTGCACCA CTT
Foxp3	CCTGGTTGTGAGAAGGTCT TCG	TGCTCCAGAGACTGCACCA CTT
Gapdh (Housekeeping)	AACTTTGGCATTGTGGAAG G	CACATTGGGGGTAGGAACA C

- Analyze the qPCR data using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene (Gapdh) and comparing the SR1555-treated samples to the vehicle control.

Protocol 4: Cell Viability Assay (Resazurin Method)

- Set up a parallel 96-well plate with the same cell density and treatment conditions as in Protocol 1.2.
- At the end of the incubation period, add 20 μ L of Resazurin solution (0.15 mg/mL in PBS) to each well.

- Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator, protected from light.
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
- Compare the fluorescence intensity of SR1555-treated wells to the vehicle control to assess cell viability. A significant decrease in fluorescence indicates cytotoxicity.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of **SR1555 hydrochloride**. These assays will enable researchers to quantify its inhibitory effects on ROR γ t activity, Th17 differentiation, and IL-17 production, as well as to assess its potential cytotoxicity. The data generated will be crucial for understanding the therapeutic potential of **SR1555 hydrochloride** in Th17-driven inflammatory and autoimmune diseases.

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References

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